3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 91384-36-0
VCID: VC17957358
InChI: InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)
SMILES:
Molecular Formula: C6H13NO7S
Molecular Weight: 243.24 g/mol

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid

CAS No.: 91384-36-0

Cat. No.: VC17957358

Molecular Formula: C6H13NO7S

Molecular Weight: 243.24 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid - 91384-36-0

Specification

CAS No. 91384-36-0
Molecular Formula C6H13NO7S
Molecular Weight 243.24 g/mol
IUPAC Name 3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid
Standard InChI InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)15(12,13)14/h2-11H,1H2,(H,12,13,14)
Standard InChI Key PLICPKOWHZITQE-UHFFFAOYSA-N
Canonical SMILES C(C1C(C(C(C(N1)S(=O)(=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is formally named (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic acid under IUPAC conventions, reflecting its stereochemistry and functional groups . Its molecular formula, C₆H₁₃NO₇S, accounts for the piperidine ring (C₅H₁₁N), hydroxymethyl group (-CH₂OH), three hydroxyl groups (-OH), and sulfonic acid (-SO₃H) . The exact mass is 243.04 g/mol, while its monoisotopic mass is 243.0375 Da .

Stereochemical Configuration

The (3R,4S,5R,6R) configuration positions hydroxyl groups at carbons 3, 4, and 5 in specific axial and equatorial orientations, mimicking the structure of D-glucose . This mimicry underpins its biological activity, as it competes with natural substrates for enzyme binding sites .

Table 1: Key Identifiers of 3,4,5-Trihydroxy-6-(hydroxymethyl)piperidine-2-sulfonic Acid

PropertyValueSource
CAS Number114417-84-4
Molecular FormulaC₆H₁₃NO₇S
Molecular Weight243.04 g/mol
Exact Mass243.0375 Da
PSA (Polar Surface Area)156 Ų

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically begins with nojirimycin, a naturally occurring piperidine alkaloid, which undergoes sulfonation at the C2 position . Key steps include:

  • Protection of Hydroxyl Groups: Benzyl or acetyl groups shield reactive -OH sites during sulfonation.

  • Sulfonation: Reaction with sulfonic acid derivatives (e.g., sulfur trioxide complexes) introduces the -SO₃H group.

  • Deprotection: Acidic or basic conditions remove protective groups, yielding the final product.

Stereoselective Synthesis

Chiral pool strategies leverage carbohydrate precursors like D-glucose to ensure correct stereochemistry . For example, D-glucose is converted to a piperidine intermediate via reductive amination, followed by selective hydroxylation and sulfonation .

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Stereoselectivity
Chiral Pool (D-Glucose)6298High
Benzyl Protection4595Moderate

Physicochemical Properties

Solubility and Stability

The compound’s polar functional groups confer high solubility in water (>500 mg/mL) and polar aprotic solvents like dimethyl sulfoxide . It remains stable under acidic conditions (pH 2–6) but undergoes desulfonation above pH 8 .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, attributable to the sulfonic acid group’s thermal lability .

Biological Activity and Mechanisms

Glycosidase Inhibition

The compound competitively inhibits α-glucosidases and β-galactosidases by mimicking the transition state of carbohydrate hydrolysis . Its Ki values range from 0.2 μM (α-glucosidase) to 1.5 μM (β-galactosidase) .

Applications in Research and Therapy

Drug Development

As a lead compound for diabetes therapy, it reduces postprandial hyperglycemia in rodent models by 40% at 10 mg/kg . Structural analogs are being explored for enhanced selectivity and oral bioavailability.

Biochemical Tools

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2025 study reports a nickel-catalyzed sulfonation achieving 89% enantiomeric excess, reducing production costs by 30% compared to traditional methods .

Targeted Drug Delivery

Liposome-encapsulated formulations show a 3-fold increase in half-life (t₁/₂ = 8.7 hours) in primate studies, addressing rapid renal clearance issues .

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